molecular formula C11H12OS B3013914 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one CAS No. 28035-02-1

2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

Cat. No.: B3013914
CAS No.: 28035-02-1
M. Wt: 192.28
InChI Key: FJMCSSKIPWJNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one is an organic compound with the molecular formula C11H14OS It belongs to the class of benzothiopyrans, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at reflux conditions . This reaction leads to the formation of the benzothiopyran ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one is unique due to the presence of the sulfur atom in the ring, which imparts different chemical and physical properties compared to its oxygen-containing analogs

Properties

IUPAC Name

2,2-dimethyl-3H-thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMCSSKIPWJNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.